molecular formula C10H12O5 B1294572 3,5-Dimethoxy-4-hydroxyphenylacetic acid CAS No. 4385-56-2

3,5-Dimethoxy-4-hydroxyphenylacetic acid

Cat. No.: B1294572
CAS No.: 4385-56-2
M. Wt: 212.2 g/mol
InChI Key: BQBQKSSTFGCRQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-4-hydroxyphenylacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

    Oxidation: The aldehyde group is oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Dimethoxy-4-hydroxyphenylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-4-hydroxyphenylacetic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 3,4,5-Trimethoxyphenylacetic acid
  • 2,5-Dihydroxybenzoic acid
  • 4-Hydroxy-3,5-dimethoxybenzaldehyde

Comparison:

Biological Activity

3,5-Dimethoxy-4-hydroxyphenylacetic acid (DMHPA) is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Overview of this compound

DMHPA is structurally characterized by two methoxy groups and a hydroxy group attached to a phenylacetic acid backbone. This unique structure contributes to its biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.

Antioxidant Activity

DMHPA exhibits significant antioxidant properties, primarily due to its ability to donate hydrogen atoms from the hydroxy group. This mechanism allows it to neutralize free radicals, thereby reducing oxidative stress in biological systems. Studies have shown that DMHPA can effectively scavenge free radicals and inhibit lipid peroxidation, which is critical in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

Research indicates that DMHPA may inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory pathways. By modulating these pathways, DMHPA can potentially reduce inflammation in conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Emerging studies suggest that DMHPA may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways involved in cell proliferation and survival. For instance, DMHPA has demonstrated the ability to inhibit the growth of leukemia cell lines by inducing cell cycle arrest and apoptosis .

The biological activities of DMHPA can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl group facilitates the donation of electrons or hydrogen atoms to neutralize free radicals.
  • Enzyme Inhibition : DMHPA inhibits enzymes involved in inflammatory processes, thereby mitigating inflammation.
  • Cell Signaling Modulation : The compound influences various signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DMHPA, a comparative analysis with similar compounds is useful:

CompoundAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundHighModerateModerate
3,4,5-Trimethoxyphenylacetic acidModerateLowLow
2,5-Dihydroxybenzoic acidLowHighModerate

Case Studies and Research Findings

Several studies have highlighted the biological activity of DMHPA:

  • Antioxidant Efficacy : A study reported that DMHPA showed a concentration-dependent increase in radical scavenging activity when tested against DPPH radicals. The effective concentration range was noted between 0.31–140 µg/mL .
  • Anti-inflammatory Mechanisms : In an animal model of inflammation, DMHPA administration resulted in a significant reduction in edema formation induced by inflammatory agents .
  • Cancer Cell Line Studies : Research demonstrated that DMHPA effectively inhibited the proliferation of various cancer cell lines, including those resistant to conventional chemotherapeutics, suggesting its potential as a chemosensitizing agent .

Properties

IUPAC Name

2-(4-hydroxy-3,5-dimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-14-7-3-6(5-9(11)12)4-8(15-2)10(7)13/h3-4,13H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBQKSSTFGCRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195961
Record name 4-Hydroxy-3,5-dimethoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4385-56-2
Record name 3,5-Dimethoxy-4-hydroxyphenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4385-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3,5-dimethoxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3,5-dimethoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3,5-dimethoxyphenylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The study mentions that 3,5-Dimethoxy-4-hydroxyphenylacetic acid is a constituent of Alstonia parvifolia bark extract. What is the significance of identifying this compound within this extract?

A1: Identifying this compound in Alstonia parvifolia bark extract is significant because it contributes to our understanding of the extract's overall chemical profile. [] While the study focuses primarily on other major constituents like acetylmarinobufogenin and γ-sitosterol, the presence of this compound adds to the complexity of the extract. Further research is needed to determine if this compound contributes to the observed biological activities of the extract, such as antioxidant, cytotoxic, or anti-venom properties. This identification could potentially open avenues for future research into its specific role and potential applications.

Q2: The research primarily focuses on other compounds like acetylmarinobufogenin. Could this compound have synergistic effects with these compounds?

A2: While the research does not directly investigate the synergistic effects of this compound with other compounds like acetylmarinobufogenin, the possibility of synergistic interactions within complex plant extracts cannot be ruled out. [] Plant extracts often contain a mixture of compounds that can interact with each other, potentially leading to enhanced or modified biological activities compared to individual components. Further research, including isolation and testing of individual compounds and combinations thereof, would be necessary to confirm or refute the existence of synergistic effects.

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